molecular formula C23H21N3O3 B12163336 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12163336
M. Wt: 387.4 g/mol
InChI Key: UNPHJFGLRUYCFD-UHFFFAOYSA-N
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Description

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features both indole and pyridazine moieties The indole nucleus is known for its presence in various bioactive compounds, while the pyridazine ring is often found in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyridazine ring. Key steps may include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Formation of the Pyridazine Ring: This involves the reaction of hydrazine with a 1,4-diketone to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various receptors and enzymes, while the pyridazine ring could contribute to the compound’s overall biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Pyridazine Derivatives: Compounds like pyridazine-3,6-dione and pyridazine-4-carboxylic acid.

Uniqueness

The uniqueness of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one lies in its combined indole and pyridazine structure, which may confer distinct biological activities and potential therapeutic applications not seen in simpler indole or pyridazine derivatives.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H21N3O3/c1-15-23(18-6-4-5-7-20(18)25(15)2)21(27)14-26-22(28)13-12-19(24-26)16-8-10-17(29-3)11-9-16/h4-13H,14H2,1-3H3

InChI Key

UNPHJFGLRUYCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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